molecular formula C12H24N2O2 B1405818 Tert-butyl ((3-methylpiperidin-4-yl)methyl)carbamate CAS No. 1602995-90-3

Tert-butyl ((3-methylpiperidin-4-yl)methyl)carbamate

Cat. No. B1405818
CAS RN: 1602995-90-3
M. Wt: 228.33 g/mol
InChI Key: ALMDMKAJRBAOCD-UHFFFAOYSA-N
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Description

“Tert-butyl ((3-methylpiperidin-4-yl)methyl)carbamate” is a chemical compound with the empirical formula C11H22N2O2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular weight of “Tert-butyl ((3-methylpiperidin-4-yl)methyl)carbamate” is 214.30 . The SMILES string representation is CC(C)(C)OC(=O)NC1(C)CCNCC1 , which provides a way to visualize its molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “Tert-butyl ((3-methylpiperidin-4-yl)methyl)carbamate” are not available, it’s known that tert-butyl carbamates can undergo palladium-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

“Tert-butyl ((3-methylpiperidin-4-yl)methyl)carbamate” is a solid substance . Its InChI code is 1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(4)5-7-12-8-6-11/h12H,5-8H2,1-4H3,(H,13,14) , which provides a standard way to encode its molecular structure.

Scientific Research Applications

Alzheimer’s Disease Research

This compound has been studied for its potential role in Alzheimer’s disease research. It can act as both a β-secretase and an acetylcholinesterase inhibitor . This dual function is significant because it could prevent the amyloid beta peptide (Aβ) aggregation and the formation of fibrils (fAβ) from Aβ 1-42, which are associated with the development of Alzheimer’s disease .

Organic Synthesis

In the field of organic chemistry, this compound serves as a precursor in the synthesis of more complex molecules. Its structure allows for various chemical reactions, including alkylation , acylation , and oxidation , which are fundamental in creating a diverse range of organic compounds .

Medicinal Chemistry

“Tert-butyl ((3-methylpiperidin-4-yl)methyl)carbamate” is used in medicinal chemistry for the design and development of new drugs. Its piperidine ring is a common motif in pharmacologically active compounds, and modifications to this core structure can lead to the discovery of new therapeutic agents .

Neurotransmitter Research

The compound’s structure is similar to that of certain neurotransmitters, making it useful in the study of neurological processes and diseases. It can be used to synthesize analogs that mimic or inhibit the action of natural neurotransmitters in the brain .

Material Science

In material science, this compound could be used to modify the surface properties of materials. For example, it can be grafted onto polymers to alter their hydrophobicity or to introduce specific functional groups that can interact with other substances .

Agricultural Chemistry

The tert-butyl group in the compound makes it a candidate for developing pesticides and herbicides. Its structural flexibility allows for the creation of derivatives that can target specific pests or weeds without affecting crops .

Analytical Chemistry

As a standard in chromatography, “Tert-butyl ((3-methylpiperidin-4-yl)methyl)carbamate” can help in the calibration of analytical instruments. Its unique chemical signature allows it to serve as a reference point for the identification of other compounds .

Environmental Science

Research into the environmental fate of this compound, such as its biodegradation or interaction with environmental pollutants, is crucial. It helps in understanding the compound’s impact on ecosystems and in the development of strategies for its safe disposal .

Safety and Hazards

This compound has several hazard statements: H302, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P280) .

properties

IUPAC Name

tert-butyl N-[(3-methylpiperidin-4-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9-7-13-6-5-10(9)8-14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMDMKAJRBAOCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl ((3-methylpiperidin-4-yl)methyl)carbamate

CAS RN

1602995-90-3
Record name tert-butyl N-[(3-methylpiperidin-4-yl)methyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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